6-Hydroxyquinoline-3-carboxylic acid
Overview
Description
6-Hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
6-Hydroxyquinoline-3-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities . . Quinoline derivatives are known to interact with a diverse range of targets due to their versatile binding properties .
Mode of Action
Quinoline derivatives are known to exhibit both electrophilic and nucleophilic substitution reactions . They can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .
Biochemical Pathways
Quinoline derivatives are known to have a significant impact on various biological and pharmaceutical activities .
Pharmacokinetics
Compounds containing the 8-hydroxyquinoline moiety are known to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
The synthesis and functionalization of quinoline derivatives have been explored using various methods, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, can bind to a diverse range of targets with high affinities . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Quinoline derivatives have been shown to exhibit a broad range of biological activities . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-3-carboxylic acid typically involves the functionalization of quinoline derivatives. One common method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. For example, the use of nano ZnO as a catalyst provides a regiospecific synthesis under solvent-free conditions . Additionally, microwave irradiation has been employed to synthesize quinoline-4-carboxylic acid derivatives, offering higher yields and simpler work-up processes .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and carboxylic acid groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-3,6-dicarboxylic acid, while reduction can yield 6-hydroxyquinoline .
Scientific Research Applications
6-Hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging biological activities, including as an iron-chelator and anticancer agent.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and industrial chemicals.
5-Carboxy-8-hydroxyquinoline: A potent inhibitor of 2-oxoglutarate-dependent oxygenases, similar to 6-Hydroxyquinoline-3-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in epigenetic regulation makes it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
6-hydroxyquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIIDYYKVMNMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730542 | |
Record name | 6-Hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137826-05-1 | |
Record name | 6-Hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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